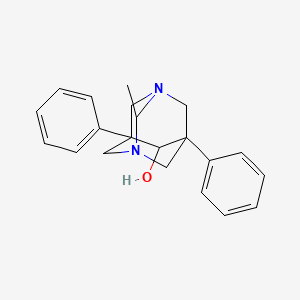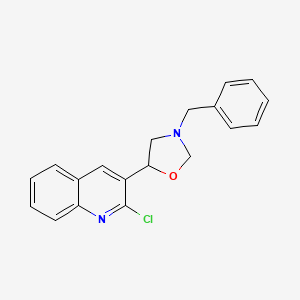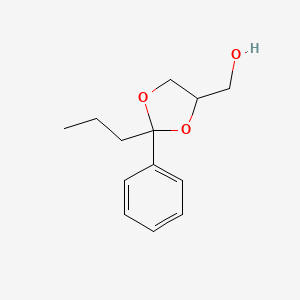![molecular formula C10H14N2O4S B14176515 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-38-9](/img/structure/B14176515.png)
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl group attached to an N-hydroxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of benzylamine with methylsulfonyl chloride to form N-benzyl-N-methylsulfamide. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylsulfamide: Lacks the N-hydroxyacetamide moiety.
N-Hydroxyacetamide: Lacks the benzyl and methylsulfamoyl groups.
Sulfanilamide: A simpler sulfonamide with different substituents.
Uniqueness
2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and methylsulfamoyl groups, along with the N-hydroxyacetamide moiety, allows for a wide range of applications and interactions with molecular targets.
Properties
CAS No. |
919997-38-9 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-[benzyl(methyl)sulfamoyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(7-9-5-3-2-4-6-9)17(15,16)8-10(13)11-14/h2-6,14H,7-8H2,1H3,(H,11,13) |
InChI Key |
DVAOYWRMNLJKRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)

![(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14176450.png)

![3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate](/img/structure/B14176461.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)



